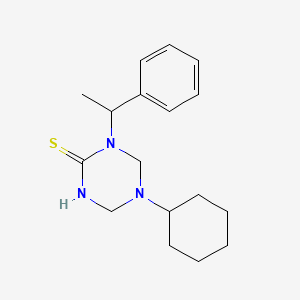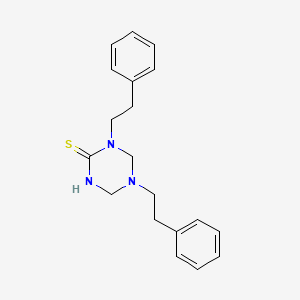![molecular formula C21H19N3O2S B4288171 13-(2-methoxyphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288171.png)
13-(2-methoxyphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Übersicht
Beschreibung
2-(2-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex heterocyclic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(2-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves multiple steps, typically starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The subsequent steps involve the introduction of the methoxyphenyl and thioxo groups, as well as the formation of the hexahydroimidazo and pyridoindole rings. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the influx of extracellular calcium through voltage-dependent calcium channels, affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives with varying substituents. For example:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds exhibit antiviral activity.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have shown therapeutic potential in various diseases.
Eigenschaften
IUPAC Name |
13-(2-methoxyphenyl)-10-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-19-14(13-7-3-4-8-15(13)22-19)11-17-20(25)24(21(27)23(12)17)16-9-5-6-10-18(16)26-2/h3-10,12,17,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQLCNAXQYJCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC3N1C(=S)N(C3=O)C4=CC=CC=C4OC)C5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288089.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4288095.png)
![N-benzyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288107.png)
![N-(2,4-dichlorophenyl)-2-[4a-hydroxy-1-(4-methoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B4288116.png)
![2-(4-chlorophenyl)-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4288118.png)
![3-(3-fluorophenyl)-6-(1-naphthyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B4288129.png)
![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![2-(2,4-DIMETHYLPHENYL)-5-PHENYL-3-THIOXO-2,3,5,6,11,11A-HEXAHYDRO-1H-IMIDAZO[1,5-B]BETA-CARBOLIN-1-ONE](/img/structure/B4288146.png)

![5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4288150.png)
![1-[5-Methoxy-2-[[(2-methylphenyl)methylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B4288156.png)
![5-[2-(1-CYCLOHEXENYL)ETHYL]-1-(3,4-DIETHOXYPHENETHYL)-1,3,5-TRIAZINANE-2-THIONE](/img/structure/B4288163.png)
![10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B4288173.png)

